5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide
Overview
Description
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide is a complex organic compound that features a pyrazole ring, a furamide group, and various substituents including bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromine and methyl groups. The furamide group is then attached through a series of condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters would be essential to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine and chlorine can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformation efficiently.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group.
Scientific Research Applications
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand the interaction of pyrazole derivatives with biological systems.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The presence of halogen atoms can enhance binding affinity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-bromobenzyl)-2-furamide
- 5-[(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-iodobenzyl)-2-furamide
Uniqueness
Compared to similar compounds, 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide may exhibit unique properties such as higher binding affinity or different reactivity due to the specific arrangement of its substituents. The presence of both bromine and chlorine atoms can influence its chemical behavior and biological activity in distinct ways.
Properties
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[(2-chlorophenyl)methyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN3O2/c1-11-17(19)12(2)23(22-11)10-14-7-8-16(25-14)18(24)21-9-13-5-3-4-6-15(13)20/h3-8H,9-10H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNOYQSVXSRZCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.